BenchChemオンラインストアへようこそ!

(S)-3-Amino-2-(4-chlorophenyl)propanoic acid

GABAB receptor pharmacology chiral resolution stereospecific antagonism

(S)-3-Amino-2-(4-chlorophenyl)propanoic acid (CAS 1001227-79-7) is a chiral, non-proteinogenic beta2-amino acid (2-substituted-3-aminopropanoic acid) with molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol. The compound features a (2S) stereoconfiguration where the 4-chlorophenyl substituent occupies the alpha-carbon position adjacent to the carboxylic acid, and the aminomethyl group is at the beta-position.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 1001227-79-7
Cat. No. B1387788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-(4-chlorophenyl)propanoic acid
CAS1001227-79-7
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN)C(=O)O)Cl
InChIInChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyNCFOMSKIIHPPCQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-2-(4-chlorophenyl)propanoic Acid (CAS 1001227-79-7): Chiral Beta2-Amino Acid Building Block for GABAB Receptor Ligand Design and Peptidomimetic Synthesis


(S)-3-Amino-2-(4-chlorophenyl)propanoic acid (CAS 1001227-79-7) is a chiral, non-proteinogenic beta2-amino acid (2-substituted-3-aminopropanoic acid) with molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . The compound features a (2S) stereoconfiguration where the 4-chlorophenyl substituent occupies the alpha-carbon position adjacent to the carboxylic acid, and the aminomethyl group is at the beta-position . This beta2-amino acid scaffold places it within the 3-amino-2-arylpropanoic acid series explored as short-chain analogues of baclofen for GABAB receptor antagonism [1]. Commercially available at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) , the compound serves as a versatile chiral intermediate for peptide mimetics and neuroscience probe development.

Why Generic Substitution of (S)-3-Amino-2-(4-chlorophenyl)propanoic Acid with Common Analogs Fails: Regiochemical, Stereochemical, and Functional Group Determinants


Substituting (S)-3-amino-2-(4-chlorophenyl)propanoic acid with superficially similar 4-chlorophenyl-containing amino acids—such as 4-chloro-L-phenylalanine (fenclonine, CAS 14173-39-8), 3-amino-3-(4-chlorophenyl)propanoic acid (CAS 15032-54-9), or the sulfonic acid analog saclofen—introduces critical alterations in target engagement, metabolic fate, and synthetic utility. Fenclonine is an alpha-amino acid that acts as an irreversible tryptophan hydroxylase (TPH) inhibitor , whereas the beta2-amino acid scaffold of the target compound confers inherent resistance to proteolytic degradation by common peptidases [1] and orients the pharmacophoric groups into a distinct geometry that precludes TPH binding. Within the GABAB receptor ligand family, the carboxylic acid terminus of the target compound produces different antagonist potency compared to the sulfonic acid terminus of saclofen (IC50 7.8 μM, pA2 5.3) [2] and the phosphonic acid terminus of phaclofen (IC50 118 μM) [3]. Furthermore, the (S)-enantiomer is not interchangeable with the (R)-enantiomer; in the resolved saclofen series, only (R)-saclofen exhibits GABAB antagonism (pA2 5.3) while (S)-saclofen is inactive [4]. The quantitative evidence below delineates these differentiation dimensions.

Quantitative Differentiation Evidence for (S)-3-Amino-2-(4-chlorophenyl)propanoic Acid: Head-to-Head and Cross-Study Comparator Data


Enantiomeric Differentiation: Stereochemical Requirement for GABAB Receptor Antagonism in the 3-Amino-2-aryl Scaffold

The (S)-enantiomer of 3-amino-2-(4-chlorophenyl)propanoic acid is stereochemically distinct from the (R)-enantiomer, a differentiation with functional consequences demonstrated in the closely related saclofen series. When saclofen (3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid) was resolved by chiral HPLC, only (R)-saclofen reversibly antagonized (R,S)-baclofen-induced depression of cholinergic twitch contractions in the guinea pig ileum, yielding an apparent pA2 of 5.3. In contrast, (S)-saclofen showed no antagonism at the GABAB receptor in the same assay [1]. This establishes that the stereochemical configuration at the carbon bearing the 4-chlorophenyl group is a critical determinant of GABAB receptor engagement for this scaffold. While the target compound bears a carboxylic acid rather than a sulfonic acid terminus, the shared 3-amino-2-(4-chlorophenyl)propyl core structure means the (S)-configuration imparts a distinct spatial orientation of pharmacophoric elements (amino, aryl, and acidic groups) that cannot be replicated by the (R)-enantiomer or the racemate.

GABAB receptor pharmacology chiral resolution stereospecific antagonism guinea pig ileum assay

Regiochemical Differentiation from 4-Chloro-L-Phenylalanine (Fenclonine): Beta2-Amino Acid vs. Alpha-Amino Acid Target Engagement

4-Chloro-L-phenylalanine (fenclonine, CAS 14173-39-8) is an alpha-amino acid (2-amino-3-(4-chlorophenyl)propanoic acid) that acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH1 and TPH2), the rate-limiting enzyme in serotonin biosynthesis, with an IC50 of approximately 100 μM . Fenclonine's mechanism requires the alpha-amino acid motif for covalent binding to TPH. The target compound (S)-3-amino-2-(4-chlorophenyl)propanoic acid has a fundamentally different regiochemistry: the amino group is at the beta-position (C-3) and the 4-chlorophenyl group is at the alpha-position (C-2), creating a beta2-amino acid backbone that cannot serve as a TPH substrate or inhibitor. This structural divergence eliminates the serotonergic pharmacology inherent to fenclonine. Furthermore, the beta-amino acid backbone confers resistance to proteolytic degradation by common peptidases, a property documented across multiple beta-peptide studies where beta-amino acid-containing peptides resist hydrolysis by trypsin, chymotrypsin, pepsin, and other proteases that rapidly degrade alpha-peptides [1]. This metabolic stability advantage is critical for in vivo probe development, where fenclonine's alpha-amino acid structure is subject to rapid clearance.

tryptophan hydroxylase inhibition serotonin biosynthesis beta-amino acid proteolytic stability

Functional Group Differentiation: Carboxylic Acid vs. Sulfonic Acid Terminus Modulates GABAB Receptor Antagonist Potency

The target compound differs from saclofen (3-amino-2-(4-chlorophenyl)propane-1-sulfonic acid) by bearing a carboxylic acid (-COOH) rather than a sulfonic acid (-SO3H) terminus. This functional group substitution has a quantifiable impact on GABAB receptor antagonist potency. Saclofen is a competitive GABAB antagonist with an IC50 of 7.8 μM in [3H]-baclofen binding assays and a pA2 of 5.3 in the guinea pig ileum [1]. In contrast, the carboxylic acid analog 3-amino-3-(4-chlorophenyl)propanoic acid (the beta3-regioisomer of the target compound's scaffold) exhibits substantially weaker antagonism with an apparent pA2 of only 3.5 in the same guinea pig ileum preparation [2]. This ~63-fold difference in antagonist potency (pA2 difference of 1.8 log units) between the sulfonic acid and carboxylic acid termini is consistent with the known pharmacophore requirements of the GABAB receptor orthosteric site, where the stronger acidity and distinct geometry of the sulfonic acid group enhances receptor affinity. The target compound, as a beta2-amino acid with a carboxylic acid terminus, is anticipated to exhibit potency closer to the carboxylic acid series (pA2 ~3-4 range) than to saclofen (pA2 5.3), making it suitable for applications requiring weaker GABAB modulation or for use as a synthetic precursor where the carboxylic acid handle enables further derivatization.

GABAB antagonist potency saclofen comparison functional group SAR receptor binding

Physicochemical Differentiation: Predicted Density, Boiling Point, and pKa vs. Close Structural Analogs

The target compound exhibits distinct physicochemical properties that differentiate it from closely related analogs, impacting handling, purification, and formulation. (S)-3-Amino-2-(4-chlorophenyl)propanoic acid has a predicted density of 1.333±0.06 g/cm³, a boiling point of 344.5±32.0 °C at 760 mmHg, and a predicted pKa of 2.83±0.10 . In comparison, saclofen (the sulfonic acid analog) has a higher molecular weight (249.72 g/mol vs. 199.63 g/mol) and different solubility characteristics due to the strongly acidic sulfonic acid group [1]. Phaclofen (the phosphonic acid analog) has a melting point of 249-252 °C and a predicted density of 1.432±0.06 g/cm³ . The lower pKa of the target compound (2.83) relative to typical alpha-amino acids (pKa ~2.2 for the carboxyl group in phenylalanine) reflects the electron-withdrawing effect of the beta-amino substitution pattern. These differences matter for chromatographic purification (reverse-phase HPLC retention time differentiation), salt form selection (the hydrochloride salt is also available, CAS 90562-57-5, with enhanced aqueous solubility), and solvent partitioning during synthetic workup.

physicochemical properties chromatographic behavior formulation development salt formation

Commercial Purity and QC Documentation: Batch-Specific Analytical Certification vs. Uncertified Alternatives

Commercially sourced (S)-3-Amino-2-(4-chlorophenyl)propanoic acid (CAS 1001227-79-7) is available at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses from major suppliers such as Bidepharm . Additional suppliers including Leyan (98% purity, product code 1104668) and Jskchem (98% purity) provide similar certified material. In contrast, the racemic form (3-amino-2-(4-chlorophenyl)propanoic acid, CAS 15032-54-9) and the hydrochloride salt (CAS 90562-57-5) are typically offered at 95-97% purity ranges with less rigorous stereochemical certification. The (R)-enantiomer (CAS not separately assigned in common databases for the free acid) is less widely stocked, and when available, may lack the same level of batch-specific QC. For procurement decisions, the 98% purity with full spectroscopic certification provides documented identity and enantiomeric purity confirmation essential for reproducible research.

chemical purity QC documentation procurement specification analytical certification

Recommended Application Scenarios for (S)-3-Amino-2-(4-chlorophenyl)propanoic Acid Based on Quantitative Differentiation Evidence


GABAB Receptor Structure-Activity Relationship (SAR) Studies Requiring Defined Stereochemistry and Carboxylic Acid Functionality

Neuroscience research groups investigating GABAB receptor pharmacology can employ (S)-3-amino-2-(4-chlorophenyl)propanoic acid as a stereochemically defined, carboxylic acid-containing building block in the 3-amino-2-arylpropanoic acid series. As established in Section 3, the (S)-configuration provides a distinct stereochemical input (Evidence Item 1), while the carboxylic acid terminus yields weaker GABAB antagonism (anticipated pA2 ~3-4 range) compared to saclofen (pA2 5.3), making it suitable for probing the acidic group pharmacophore requirements at the GABAB orthosteric site (Evidence Item 3). This compound serves as a synthetic precursor to amide, ester, and reduced derivatives, enabling systematic SAR exploration [1]. The Prager & Schafer (1997) synthetic methodology for 3-amino-2-arylpropanoic acids provides the foundational chemistry platform .

Beta-Peptide and Peptidomimetic Synthesis Utilizing a Proteolysis-Resistant 4-Chlorophenyl Beta2-Amino Acid Monomer

Medicinal chemistry programs developing beta-peptide-based therapeutics or protease-resistant peptide mimetics can incorporate (S)-3-amino-2-(4-chlorophenyl)propanoic acid as a beta2-amino acid monomer. The beta-amino acid backbone confers resistance to degradation by common proteases (trypsin, chymotrypsin, pepsin), a property well-documented for beta-peptides [1], while the 4-chlorophenyl side chain provides hydrophobic binding interactions and potential halogen bonding. This compound avoids the serotonergic pharmacology of fenclonine (IC50 ~100 μM TPH inhibition ) because the beta2-amino acid scaffold is not recognized by tryptophan hydroxylase (Evidence Item 2). The (S)-stereochemistry at the alpha-carbon position (C-2) enables predictable secondary structure induction (e.g., helical or turn motifs) in beta-peptide sequences [2]. The 98% purity with QC documentation supports reproducible peptide coupling yields.

Chiral Building Block for Asymmetric Synthesis of 4-Chlorophenyl-Containing Pharmaceutical Intermediates

Process chemistry and medicinal chemistry laboratories requiring a chiral 4-chlorophenyl-containing beta-amino acid synthon can utilize (S)-3-amino-2-(4-chlorophenyl)propanoic acid as a versatile intermediate. The carboxylic acid group permits diverse derivatization (amide coupling, esterification, reduction to alcohol, Curtius rearrangement to isocyanate/amine), while the beta-amino group can be protected (Boc, Fmoc, Cbz) for orthogonal synthetic manipulation. Unlike 4-chloro-L-phenylalanine (fenclonine), which carries the confounding TPH inhibitory activity, this compound provides a clean synthetic building block without intrinsic pharmacology that could complicate biological testing of derived products. The documented boiling point (344.5±32.0 °C) and density (1.333 g/cm³) from ChemicalBook support solvent selection and workup optimization. The hydrochloride salt form (CAS 90562-57-5) offers enhanced aqueous solubility for reactions conducted in polar media.

Comparative GABAB Antagonist Profiling to Differentiate Orthosteric vs. Allosteric Binding Modes

Pharmacology laboratories studying GABAB receptor subtype selectivity and orthosteric vs. allosteric modulation can deploy (S)-3-amino-2-(4-chlorophenyl)propanoic acid alongside saclofen (IC50 7.8 μM) and phaclofen (IC50 118 μM) as a comparative tool set spanning the potency spectrum. The carboxylic acid analog is expected to exhibit substantially weaker orthosteric antagonism than saclofen (~63-fold difference based on the pA2 5.3 vs. 3.5 comparison between sulfonic and carboxylic acid regioisomers [1]), making it useful as a weak antagonist control or for identifying binding modes where the stronger sulfonic acid interaction is not required. The distinct functional group (carboxylic acid vs. sulfonic/phosphonic acid) also produces different physicochemical properties that influence tissue penetration and washout kinetics in ex vivo electrophysiology experiments.

Quote Request

Request a Quote for (S)-3-Amino-2-(4-chlorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.